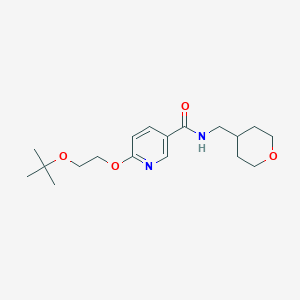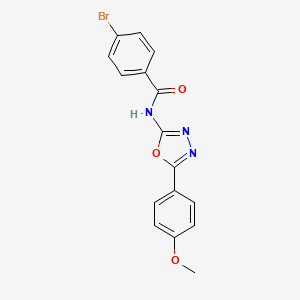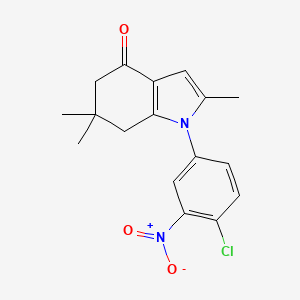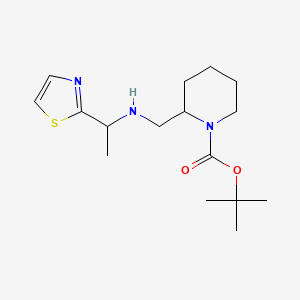
6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, ethers can participate in reactions such as cleavage and oxidation, and amides can participate in reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tert-butoxy and ethoxy groups could influence its solubility, while the presence of the nicotinamide group could influence its acidity and reactivity .Scientific Research Applications
Nicotinamide and Neurocognitive Function
Nicotinamide, a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), has been investigated for potential neuroprotective effects. Studies suggest that nicotinamide may preserve and enhance neurocognitive function through its role in cellular energy production and stress responses. Notably, nicotinamide is non-toxic, inexpensive, and widely available, making it a candidate for further research into its effects on cognitive function (Rennie et al., 2015).
Environmental Impact of Ether Oxygenates
The biodegradation and environmental fate of ether oxygenates such as ethyl tert-butyl ether (ETBE) have been explored. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with implications for the remediation of soil and groundwater contamination. This research underscores the potential for bioremediation strategies in mitigating the environmental impact of chemical pollutants (Thornton et al., 2020).
Antioxidant Activity Measurement
Methods for determining antioxidant activity are critical in evaluating the therapeutic potential of compounds, including those related to nicotinic acid derivatives. Various assays, such as ORAC, HORAC, and DPPH, have been reviewed for their applicability in antioxidant analysis, offering a foundation for assessing the health benefits of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Microbial Degradation of Oxygenates
Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface emphasizes the biodegradability of these compounds under various conditions. This work contributes to understanding the degradation pathways and the role of microbial processes in the environmental fate of fuel oxygenates, highlighting the complexities of bioremediation in contaminated sites (Schmidt et al., 2004).
properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(oxan-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-11-10-23-16-5-4-15(13-19-16)17(21)20-12-14-6-8-22-9-7-14/h4-5,13-14H,6-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNKZDTKXTMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)


![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2799999.png)


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)